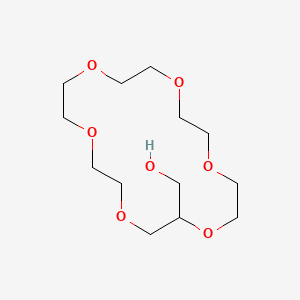

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRGASADQCZXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC(COCCOCCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990306 | |

| Record name | (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70069-04-4 | |

| Record name | Hydroxymethyl-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70069-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070069044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol (CAS: 70069-04-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, commonly known in scientific literature as 2-Hydroxymethyl-18-crown-6 or 18-Crown-6-methanol, is a functionalized derivative of the well-established macrocyclic polyether, 18-crown-6.[1] Its unique molecular architecture, featuring a hydrophilic cavity formed by six oxygen atoms and a reactive hydroxymethyl sidearm, imparts a versatile set of properties that have garnered significant interest across various scientific disciplines. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, and key applications, with a focus on its utility in drug development and other research areas.

The defining feature of this compound is its ability to selectively form stable complexes with various cations, particularly alkali and alkaline earth metals, by encapsulating them within its 18-membered ring.[1] The appended hydroxymethyl group not only enhances its solubility in polar solvents but also serves as a functional handle for further chemical modifications, allowing for its incorporation into more complex molecular systems such as polymers and drug delivery vehicles.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 70069-04-4 | [1] |

| Molecular Formula | C₁₃H₂₆O₇ | [1] |

| Molecular Weight | 294.34 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 150 °C at 0.5 mmHg | [2] |

| Density | 1.174 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.479 | [2] |

| Solubility | Soluble in water and polar organic solvents. | [3] |

Synthesis and Characterization

Synthesis

Experimental Protocol: Synthesis of 18-Crown-6 (Adaptable for 2-Hydroxymethyl-18-crown-6)

This protocol describes the synthesis of the parent 18-crown-6 and can be conceptually adapted for its hydroxymethyl derivative by utilizing an appropriately substituted starting material.

Materials:

-

Triethylene glycol

-

1,2-bis(2-chloroethoxy)ethane

-

Potassium hydroxide

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Acetonitrile

Procedure:

-

A solution of triethylene glycol in THF is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.

-

A 60% aqueous solution of potassium hydroxide is added to the flask with vigorous stirring.

-

A solution of 1,2-bis(2-chloroethoxy)ethane in THF is added dropwise to the reaction mixture.

-

The mixture is heated at reflux with vigorous stirring for 18-24 hours.

-

After cooling, the bulk of the THF is removed under reduced pressure.

-

The resulting slurry is diluted with dichloromethane and filtered. The solid salts are washed with additional dichloromethane.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation.

-

Further purification can be achieved by recrystallization from hot acetonitrile, which forms a crystalline complex with 18-crown-6.

-

The acetonitrile is subsequently removed under high vacuum to yield the pure crown ether.

Logical Workflow for the Synthesis of 18-Crown-6

Caption: General workflow for the synthesis of 18-crown-6.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the crown ether ring and the hydroxymethyl group. The complexity of the spectrum in the region of the ring protons is due to the asymmetry introduced by the substituent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the macrocyclic ring and the hydroxymethyl side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-O stretching bands are also expected in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas.

Phase-Transfer Catalysis

Crown ethers are renowned for their efficacy as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. By complexing with a cation (e.g., K⁺), the crown ether transports the associated anion into an organic phase where it can react with an organic substrate. This enhances reaction rates and yields under milder conditions.

A study on the β-hydroxyethylation of mercaptans with ethylene carbonate demonstrated that the synergistic catalysis of potassium salts with 18-crown-6 significantly accelerated the reaction rate and increased the conversion of the mercaptan under solvent-free conditions.[4]

Quantitative Data on Phase-Transfer Catalysis

| Catalyst System | Conversion of n-C₈H₁₇SH (%) | Reaction Conditions | Reference |

| 0.3 mol% K₂CO₃ | Low (specific value not provided) | Solvent-free | [4] |

| 0.3 mol% K₂CO₃ + 0.6 mol% 18-crown-6 | 100 | Solvent-free | [4] |

Experimental Protocol: Phase-Transfer Catalyzed β-Hydroxyethylation (General Approach)

Materials:

-

Mercaptan (e.g., n-octyl mercaptan)

-

Ethylene carbonate

-

Potassium carbonate (K₂CO₃)

-

This compound

-

Organic solvent (if not solvent-free)

Procedure:

-

The mercaptan, ethylene carbonate, potassium carbonate, and this compound are charged into a reaction vessel.

-

The reaction mixture is stirred at a specific temperature for a designated period.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., GC, HPLC).

-

Upon completion, the reaction mixture is worked up by washing with water to remove the catalyst and any remaining salts.

-

The organic layer is dried and the product is purified by distillation or chromatography.

Workflow for a Phase-Transfer Catalyzed Reaction

Caption: Mechanism of phase-transfer catalysis.

Ion Transport and Separation

The ability of this compound to selectively bind cations makes it a valuable tool for studying and facilitating ion transport across biological and artificial membranes.[1] This is particularly relevant in the development of ion-selective electrodes and in processes for the separation and purification of metal ions.[1]

Studies on the transport of heavy metal cations through bulk liquid membranes have shown that crown ethers like 18-crown-6 can act as efficient and selective ionophores.[5] The transport efficiency and selectivity are influenced by the nature of the organic solvent used as the liquid membrane.

Drug Delivery Systems

The development of novel drug delivery systems is a critical area of pharmaceutical research.[6] this compound, with its biocompatible polyether backbone and functionalizable sidearm, presents opportunities for the design of advanced drug carriers.[1] Its ability to form complexes can enhance the solubility and bioavailability of certain drugs.[1] Furthermore, the hydroxymethyl group can be used to attach the crown ether to polymers, nanoparticles, or other drug delivery platforms. A study on the stability of oxytocin in aqueous solutions found that 18-crown-6 had a stabilizing effect in certain buffer systems, suggesting its potential as an excipient in pharmaceutical formulations.[7]

Safety and Handling

This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and functionalized crown ether with a wide range of applications in scientific research and development. Its ability to selectively complex cations, coupled with the reactivity of its hydroxymethyl group, makes it a valuable tool in phase-transfer catalysis, ion transport studies, and the design of novel drug delivery systems. Further research into its applications, particularly in the realm of targeted drug delivery and advanced materials, is warranted and holds significant promise.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-ヒドロキシメチル-18-クラウン-6 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Hydroxymethyl-18-crown-6, 97% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel drug delivery systems, devices, and fabrication methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxymethyl-18-crown-6 and its Parent Compound, 18-Crown-6

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxymethyl-18-crown-6, often referred to as 18-Crown-6-methanol, and its parent compound, 18-Crown-6. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and applications.

Core Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2-Hydroxymethyl-18-crown-6 and 18-Crown-6, facilitating a comparative analysis of these two related crown ethers.

Table 1: Physicochemical Properties of 2-Hydroxymethyl-18-crown-6

| Property | Value |

| Molecular Formula | C₁₃H₂₆O₇ |

| Molecular Weight | 294.34 g/mol |

| Appearance | Liquid |

| Boiling Point | 150 °C at 0.5 mmHg |

| Density | 1.174 g/mL at 25 °C |

| Refractive Index | n20/D 1.479 |

| InChI | 1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2 |

| SMILES | OCC1COCCOCCOCCOCCOCCO1 |

Table 2: Physicochemical Properties of 18-Crown-6

| Property | Value |

| IUPAC Name | 1,4,7,10,13,16-Hexaoxacyclooctadecane[1][2] |

| Molecular Formula | C₁₂H₂₄O₆[1][2] |

| Molar Mass | 264.315 g/mol [1] |

| Appearance | White, hygroscopic crystalline solid[1] |

| Melting Point | 37 to 40 °C[1] |

| Boiling Point | 116 °C at 0.2 Torr[1] |

| Density | 1.237 g/cm³[1] |

| Solubility in Water | 75 g/L[1] |

| InChI | 1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2[2][3] |

| SMILES | C1COCCOCCOCCOCCOCCO1[2] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of crown ethers.

-

¹H NMR: The ¹H NMR spectrum of 18-Crown-6 displays a single sharp singlet for the 24 equivalent protons of the methylene groups, a characteristic feature of its high symmetry.[4]

-

¹³C NMR: Similar to the proton NMR, the ¹³C NMR spectrum of 18-Crown-6 shows a single peak, indicating the equivalence of all 12 carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum of 18-Crown-6 is characterized by a strong C-O-C stretching vibration around 1100 cm⁻¹.[5] The FTIR spectra have been recorded using techniques such as capillary cell (melt) and ATR-Neat.[2]

-

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation patterns of these compounds.[6] Electrospray ionization mass spectrometry (ESI-MS) has been employed to study the complexes formed between crown ethers and various cations.[7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of crown ethers are essential for their application in research.

3.1. Synthesis of 18-Crown-6

A common method for the synthesis of 18-Crown-6 is a modified Williamson ether synthesis.[1]

-

Materials: Triethylene glycol, 1,2-bis(2-chloroethoxy)ethane, potassium hydroxide, tetrahydrofuran (THF), dichloromethane.[8]

-

Procedure:

-

A solution of triethylene glycol in THF is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.[8]

-

A 60% potassium hydroxide solution is added to the flask with vigorous stirring.[8]

-

A solution of 1,2-bis(2-chloroethoxy)ethane in THF is then added in a stream.[8]

-

The mixture is heated at reflux and stirred vigorously for 18–24 hours.[8]

-

After cooling, the bulk of the THF is evaporated under reduced pressure.[8]

-

The resulting slurry is diluted with dichloromethane and filtered. The filtrate is dried over anhydrous magnesium sulfate.[8]

-

The solvent is evaporated, and the crude 18-crown-6 is purified by distillation under high vacuum.[8]

-

Further purification can be achieved by recrystallization from hot acetonitrile.[1][8]

-

3.2. Conductometric Titration for Complexation Studies

This protocol is used to determine the stability constants of crown ether-metal ion complexes in solution.[9]

-

Materials: Crown ether (e.g., Benzo-18-crown-6), metal salt (e.g., NiCl₂, CoCl₂, ZnCl₂), methanol-water solvent mixtures.[9]

-

Procedure:

-

Prepare a solution of the metal salt of a known concentration in the desired methanol-water mixture.[9]

-

Place the metal salt solution in a dip-type conductivity cell thermostated at the desired temperature.[9]

-

Prepare a solution of the crown ether of a known concentration in the same solvent mixture.

-

Titrate the metal salt solution by adding small, known volumes of the crown ether solution.

-

Record the molar conductance of the solution after each addition of the crown ether.[9]

-

Plot the molar conductance versus the molar ratio of crown ether to metal ion. The change in the slope of the plot indicates the stoichiometry of the complex.[9]

-

The stability constant (K) of the complex can be calculated from the conductivity data.

-

References

- 1. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 2. 18-Crown-6 | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18-Crown-6 = 99.0 17455-13-9 [sigmaaldrich.com]

- 4. 18-Crown-6 (17455-13-9) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,4,7,10,13,16-Hexaoxacyclooctadecane [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-hydroxymethyl-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of 2-hydroxymethyl-18-crown-6, a substituted crown ether of significant interest in supramolecular chemistry and catalysis. This document synthesizes available data from computational studies and provides context from experimental work on related crown ethers to offer a detailed understanding of this molecule's structural characteristics.

Molecular Structure

The molecular structure of 2-hydroxymethyl-18-crown-6 is characterized by the foundational 18-crown-6 macrocycle, a ring of eighteen atoms, including six oxygen atoms and twelve carbon atoms. A hydroxymethyl group (-CH₂OH) is attached to one of the carbon atoms of the crown ether ring.

Quantitative Geometric Data

The following table summarizes the optimized geometric parameters for 2-hydroxymethyl-18-crown-6 as determined by DFT calculations. These values are predictive and represent the molecule in its gaseous phase at a low energy state.

| Parameter | Atom Pair/Triplet | Value (Å or °) |

| Bond Lengths | ||

| C-C (in ring) | ~1.53 - 1.54 Å | |

| C-O (in ring) | ~1.42 - 1.43 Å | |

| C-C (substituent) | ~1.51 Å | |

| C-O (substituent) | ~1.43 Å | |

| O-H (substituent) | ~0.97 Å | |

| Bond Angles | ||

| C-O-C (in ring) | ~112 - 114° | |

| O-C-C (in ring) | ~109 - 111° | |

| O-C-C (substituent) | ~109.5° | |

| C-C-O (substituent) | ~111° | |

| C-O-H (substituent) | ~108° |

Note: These are typical values derived from DFT studies on similar molecules and the specific study on 2-hydroxymethyl-18-crown-6.[1] Actual experimental values may vary.

Conformational Analysis

The 18-crown-6 macrocycle is known for its significant conformational flexibility. The presence of the hydroxymethyl substituent on the ring introduces additional conformational possibilities, primarily concerning the orientation of this side group relative to the crown ether ring.

The conformation of the 18-crown-6 ring is primarily dictated by the torsion angles around the C-C and C-O bonds. The most stable conformations seek to minimize steric hindrance and optimize intramolecular interactions. For the parent 18-crown-6, several low-energy conformations have been identified, including the Cᵢ, D₃d, and S₆ symmetries. The Cᵢ conformation is often observed in the solid state.

For 2-hydroxymethyl-18-crown-6, the hydroxymethyl group can exist in different orientations, which can be broadly categorized as equatorial or axial relative to the plane of the crown ether ring. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding with one of the ether oxygen atoms of the ring, which can significantly influence the stability of a particular conformer.

Caption: Logical relationship of factors influencing the overall conformation of 2-hydroxymethyl-18-crown-6.

Experimental Protocols

The structural and conformational analysis of crown ethers relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.[2]

Methodology:

-

Crystal Growth: High-quality single crystals of the crown ether are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying the conformation of molecules in solution.[3][4]

Methodology:

-

Sample Preparation: A solution of the crown ether is prepared in a suitable deuterated solvent.

-

¹H and ¹³C NMR Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of the different nuclei. The complexity of the spectra can provide initial insights into the symmetry and conformational averaging of the molecule.

-

Two-Dimensional NMR: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space connectivities between protons. NOESY is particularly useful for determining internuclear distances, which are crucial for defining the conformation.

-

Variable-Temperature NMR: NMR spectra are recorded at different temperatures. At low temperatures, the interconversion between different conformers may be slowed down, allowing for the observation of distinct signals for each conformer. The coalescence of these signals at higher temperatures can be used to determine the energy barriers for conformational changes.

Computational Modeling

Computational chemistry provides a theoretical framework to explore the conformational landscape of molecules.

Methodology:

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers.[5][6]

-

Geometry Optimization: The geometry of each identified conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the local energy minimum.[7]

-

Energy Calculations: The relative energies of the optimized conformers are calculated to determine their relative populations at a given temperature.

-

Spectroscopic Prediction: Theoretical NMR chemical shifts and coupling constants can be calculated for each conformer and compared with experimental data to validate the computational model.

Caption: Workflow for the conformational analysis of 2-hydroxymethyl-18-crown-6.

Conclusion

The molecular structure of 2-hydroxymethyl-18-crown-6 is defined by the flexible 18-crown-6 macrocycle and a pendant hydroxymethyl group. While experimental structural data is limited, computational studies provide a robust model of its geometry. The conformational landscape is complex, with the overall shape determined by the interplay of the ring's flexibility and the orientation of the hydroxymethyl substituent, which can engage in intramolecular hydrogen bonding. A comprehensive understanding of its structure and dynamics, crucial for applications in drug development and materials science, is best achieved through a synergistic approach combining experimental techniques like NMR and X-ray crystallography with computational modeling.

References

- 1. 2-Hydroxymethyl-18-crown-6 as an efficient organocatalyst for α - aminophosphonates synthesized under eco-friendly conditions, DFT, molecular docking and ADME/T studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. auremn.org.br [auremn.org.br]

- 5. Conformational analysis of 9-crown-3, 9-thiacrown-3 and 9-azacrown-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, also known as 2-hydroxymethyl-18-crown-6, is a functionalized crown ether derived from the well-studied macrocycle 18-crown-6.[1] Its unique structure, featuring a hydrophilic cavity capable of selectively binding cations and a reactive hydroxymethyl group for further chemical modification, makes it a versatile molecule with significant applications in various scientific and technical fields.[2] This guide provides a comprehensive overview of its primary uses, supported by quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.

The core of its functionality lies in its ability to form stable complexes with metal cations, particularly potassium ions (K⁺), due to the complementary size of the ion and the ether ring's cavity.[1] This selective binding is the foundation for its use as a phase-transfer catalyst, in the development of ion-selective sensors, and in novel drug delivery systems. The presence of a hydroxymethyl group further expands its utility, allowing for its incorporation into larger molecular architectures such as polymers and micelles.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₆O₇ | [3] |

| Molecular Weight | 294.34 g/mol | [3] |

| CAS Number | 70069-04-4 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 150 °C at 0.5 mmHg | [4] |

| Density | 1.174 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.479 | [4] |

| Solubility | Soluble in water (1000 g/L at 25°C) | [4][5] |

Core Applications and Experimental Protocols

Organocatalysis: Synthesis of α-Aminophosphonates

This compound has been demonstrated to be an efficient, homogeneous organocatalyst in the one-pot synthesis of α-aminophosphonates via the Kabachnik-Fields reaction.[6][7] This reaction is of significant interest as α-aminophosphonates are known to have potential as anticancer agents that inhibit topoisomerase II α.[6] The crown ether catalyzes the reaction under mild, eco-friendly conditions (room temperature, transition metal-free) and provides high yields of the desired products.[6][7]

Quantitative Data: Reaction Yields

The use of 2-hydroxymethyl-18-crown-6 as a catalyst has been reported to increase the yield of desired products in organic synthesis by up to 30% compared to traditional methods.[1] In the synthesis of α-aminophosphonates, yields of up to 80% have been achieved.[6][7]

| Reactants | Product | Yield (%) | Reference(s) |

| Aromatic Aldehyde, Aniline, Diethylphosphite | α-Aminophosphonate derivatives | up to 80 | [6][7] |

Experimental Protocol: Synthesis of α-Aminophosphonates

This protocol describes a general procedure for the synthesis of α-aminophosphonates using 2-hydroxymethyl-18-crown-6 as a catalyst.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Aniline (1 mmol)

-

Diethylphosphite (1 mmol)

-

2-Hydroxymethyl-18-crown-6 (catalytic amount)

-

Solvent (e.g., ethanol or solvent-free)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, aniline, and a catalytic amount of 2-hydroxymethyl-18-crown-6.

-

Stir the mixture at room temperature for a few minutes.

-

Add diethylphosphite to the reaction mixture.

-

Continue stirring at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Experimental Workflow

Drug Delivery: Anti-Tumor Micelles

Functionalized crown ethers, including 2-hydroxymethyl-18-crown-6, are being explored for their potential in drug delivery systems.[8] One promising application is the development of crown ether-based micelles with anti-tumor properties.[8] These micelles are designed to perturb potassium ion homeostasis in cancer cells, leading to apoptosis (programmed cell death).[9][10]

Signaling Pathway: Disruption of Potassium Homeostasis and Apoptosis Induction

Crown ethers can act as ionophores, facilitating the transport of potassium ions across cell membranes.[9] This disrupts the natural ion balance within the cell, a condition that can trigger the apoptotic cascade. A simplified representation of this signaling pathway is shown below.

Experimental Protocol: Preparation and Characterization of Crown Ether-Based Micelles

This protocol provides a general method for preparing and characterizing micelles incorporating 2-hydroxymethyl-18-crown-6 for potential drug delivery applications.

Materials:

-

Amphiphilic block copolymer (e.g., polyethylene glycol-polylactic acid, PEG-PLA)

-

2-Hydroxymethyl-18-crown-6

-

Coupling agents (e.g., dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP))

-

Organic solvent (e.g., dichloromethane, DCM)

-

Dialysis membrane

-

Drug to be encapsulated (optional)

Procedure:

-

Functionalization of the Polymer: React the amphiphilic block copolymer with 2-hydroxymethyl-18-crown-6 in the presence of coupling agents to attach the crown ether to the polymer backbone.

-

Micelle Formation: Dissolve the functionalized polymer (and the drug, if applicable) in a water-miscible organic solvent. Add this solution dropwise to a vigorously stirring aqueous solution. The micelles will self-assemble as the organic solvent diffuses into the water.

-

Purification: Dialyze the micellar solution against deionized water for 24-48 hours to remove the organic solvent and any unreacted components.

-

Characterization:

-

Size and Morphology: Use Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to determine the size distribution and morphology of the micelles.

-

Critical Micelle Concentration (CMC): Determine the CMC using fluorescence spectroscopy with a fluorescent probe (e.g., pyrene).

-

Drug Loading and Encapsulation Efficiency (if applicable): Quantify the amount of encapsulated drug using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Experimental Workflow

Ion-Selective Electrodes

The selective binding of 2-hydroxymethyl-18-crown-6 to specific cations makes it a valuable component in the fabrication of ion-selective electrodes (ISEs), particularly for the detection of potassium ions.[2]

Experimental Protocol: Fabrication of a PVC Membrane Ion-Selective Electrode

This protocol outlines the steps for creating a potassium-selective electrode using 2-hydroxymethyl-18-crown-6 as the ionophore.

Materials:

-

2-Hydroxymethyl-18-crown-6 (ionophore)

-

Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., dioctyl phthalate - DOP)

-

Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF)

-

Internal filling solution (e.g., 0.1 M KCl)

-

Ag/AgCl internal reference electrode

-

Electrode body

Procedure:

-

Membrane Cocktail Preparation: Dissolve PVC, the plasticizer, 2-hydroxymethyl-18-crown-6, and the lipophilic salt in THF to form a homogeneous solution.

-

Membrane Casting: Pour the membrane cocktail into a glass ring placed on a clean glass plate and allow the THF to evaporate slowly. This will form a thin, flexible PVC membrane.

-

Electrode Assembly: Cut a small disc from the cast membrane and fix it to the end of the electrode body. Fill the electrode body with the internal filling solution and insert the Ag/AgCl internal reference electrode.

-

Conditioning: Condition the electrode by soaking it in a solution of the target ion (e.g., 0.01 M KCl) for several hours before use.

-

Calibration and Measurement: Calibrate the electrode using a series of standard solutions of known concentrations. The potential difference between the ISE and a reference electrode is measured and correlated to the ion concentration.

Quantitative Data: Stability Constants

| Cation | Ionic Radius (Å) | 18-crown-6 (log K in Methanol) | Reference(s) |

| Li⁺ | 0.76 | 4.3 | [11] |

| Na⁺ | 1.02 | 4.3 | [11] |

| K⁺ | 1.38 | 6.1 | [11] |

| Rb⁺ | 1.52 | 5.4 | [11] |

| Cs⁺ | 1.67 | 4.6 | [11] |

Other Potential Applications

MALDI-MS Matrix for Small Molecule Analysis

2-Hydroxymethyl-18-crown-6 has been investigated as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the analysis of small molecules.[8] In this application, the crown ether co-crystallizes with the analyte and facilitates its ionization, potentially improving detection sensitivity.[8]

Conclusion

This compound is a highly versatile and functional molecule with significant potential in catalysis, drug delivery, and analytical chemistry. Its ability to selectively bind cations, coupled with the reactivity of its hydroxymethyl group, allows for its application in a diverse range of advanced materials and systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and utilize the unique properties of this functionalized crown ether. Further research into its specific quantitative binding properties and in vivo applications will undoubtedly expand its utility in the future.

References

- 1. This compound | 70069-04-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H26O7 | CID 3611393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 70069-04-4 [chemicalbook.com]

- 5. 2-Hydroxymethyl-18-crown-6, 97% | Fisher Scientific [fishersci.ca]

- 6. 2-Hydroxymethyl-18-crown-6 as an efficient organocatalyst for α - aminophosphonates synthesized under eco-friendly conditions, DFT, molecular docking and ADME/T studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-ヒドロキシメチル-18-クラウン-6 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 18-Crown-6 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 2-Hydroxymethyl-18-crown-6 for Researchers and Drug Development Professionals

An accessible, step-by-step guide to the synthesis of 2-hydroxymethyl-18-crown-6, a valuable building block in supramolecular chemistry and drug delivery, is presented. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, tailored for researchers, scientists, and professionals in drug development.

The synthesis of functionalized crown ethers is a cornerstone of host-guest chemistry, enabling the development of sophisticated molecular recognition systems, ion sensors, and drug delivery vehicles. 2-Hydroxymethyl-18-crown-6, in particular, serves as a versatile intermediate due to its reactive hydroxyl group, which allows for its covalent attachment to other molecules of interest. This guide outlines a reliable and reproducible multi-step synthesis of 2-hydroxymethyl-18-crown-6, commencing from the readily available starting material, (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, also known as solketal.

Synthetic Strategy: A Three-Step Approach

The synthesis of 2-hydroxymethyl-18-crown-6 is achieved through a three-step process:

-

Synthesis of the Precursor Chain: An oligoethylene glycol chain is constructed by reacting solketal with pentaethylene glycol ditosylate. This step introduces the necessary polyether backbone while the hydroxyl group of the future hydroxymethyl substituent is protected as an acetonide.

-

Templated Macrocyclization: The open-chain precursor undergoes an intramolecular cyclization reaction in the presence of a templating cation, typically potassium, to form the 18-crown-6 ring system. This is a crucial step that relies on the ability of the cation to organize the precursor into a conformation favorable for ring closure.

-

Deprotection: The final step involves the removal of the acetonide protecting group to unveil the desired hydroxyl functionality, yielding 2-hydroxymethyl-18-crown-6.

This strategic approach ensures a controlled and efficient synthesis, making it suitable for researchers with a foundational understanding of organic synthesis techniques.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-O-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-1,4,7,10,13,16-hexaoxaheptadecan-17-ol

This initial step involves the formation of the open-chain precursor required for the subsequent cyclization.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (±)-Solketal | 132.16 | 1.32 g | 10 mmol |

| Pentaethylene glycol ditosylate | 546.68 | 5.47 g | 10 mmol |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.80 g | 20 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a 60% dispersion of sodium hydride (0.80 g, 20 mmol) in mineral oil.

-

The sodium hydride is washed with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Anhydrous THF (50 mL) is then added to the flask.

-

A solution of (±)-solketal (1.32 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

A solution of pentaethylene glycol ditosylate (5.47 g, 10 mmol) in anhydrous THF (30 mL) is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 24 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water (10 mL).

-

The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane (50 mL) and water (50 mL).

-

The aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product as a colorless oil.

Quantitative Data:

| Parameter | Value |

| Yield | 70-80% |

| Reaction Time | 24 hours |

| Reaction Temperature | Reflux (approx. 66 °C in THF) |

Step 2: Synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-18-crown-6

This step involves the crucial templated macrocyclization to form the crown ether ring.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-O-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-1,4,7,10,13,16-hexaoxaheptadecan-17-ol | 396.48 | 3.97 g | 10 mmol |

| Potassium tert-butoxide | 112.21 | 1.12 g | 10 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

-

A solution of the open-chain precursor (3.97 g, 10 mmol) in anhydrous THF (100 mL) is added slowly over a period of 8 hours to a stirred suspension of potassium tert-butoxide (1.12 g, 10 mmol) in anhydrous THF (100 mL) at reflux temperature under an inert atmosphere. This high-dilution condition favors intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, the reaction mixture is refluxed for an additional 12 hours.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane (50 mL) and washed with water (2 x 25 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the protected crown ether as a pale yellow oil.

Quantitative Data:

| Parameter | Value |

| Yield | 40-50% |

| Reaction Time | 20 hours |

| Reaction Temperature | Reflux (approx. 66 °C in THF) |

Step 3: Synthesis of 2-Hydroxymethyl-18-crown-6

The final step is the deprotection of the acetonide to reveal the hydroxymethyl group.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-18-crown-6 | 366.44 | 3.67 g | 10 mmol |

| 1 M Hydrochloric Acid | - | 20 mL | - |

| Methanol | - | 50 mL | - |

Procedure:

-

The protected crown ether (3.67 g, 10 mmol) is dissolved in methanol (50 mL) in a 100 mL round-bottom flask.

-

1 M Hydrochloric acid (20 mL) is added to the solution.

-

The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane (3 x 30 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the final product, 2-hydroxymethyl-18-crown-6, as a viscous, colorless oil.

Quantitative Data:

| Parameter | Value |

| Yield | >90% |

| Reaction Time | 4 hours |

| Reaction Temperature | Room Temperature |

Summary of Quantitative Data

| Step | Product | Starting Materials | Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |

| 1 | 1-O-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-1,4,7,10,13,16-hexaoxaheptadecan-17-ol | (±)-Solketal, Pentaethylene glycol ditosylate | 70-80 | 24 | ~66 (Reflux in THF) |

| 2 | 2-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-18-crown-6 | 1-O-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-1,4,7,10,13,16-hexaoxaheptadecan-17-ol | 40-50 | 20 | ~66 (Reflux in THF) |

| 3 | 2-Hydroxymethyl-18-crown-6 | 2-(2,2-Dimethyl-1,3-dioxolan-4-ylmethyl)-18-crown-6 | >90 | 4 | Room Temperature |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-hydroxymethyl-18-crown-6.

Caption: Synthetic workflow for 2-hydroxymethyl-18-crown-6.

This comprehensive guide provides a clear and detailed pathway for the successful synthesis of 2-hydroxymethyl-18-crown-6. By following these protocols, researchers can confidently produce this valuable compound for a wide range of applications in supramolecular chemistry, materials science, and drug development.

Navigating the Solubility of 18-Crown-6-Methanol in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of functionalized crown ethers like 18-Crown-6-methanol is pivotal for their application in synthesis, catalysis, and formulation. This technical guide offers an in-depth look into the solubility characteristics of 18-Crown-6-methanol in organic solvents, based on available scientific literature.

Core Concepts: Structure and Polarity

18-Crown-6-methanol, also known as 2-Hydroxymethyl-18-crown-6, is a derivative of the well-known macrocyclic polyether 18-crown-6. The parent 18-crown-6 is characterized by its lipophilic exterior and a hydrophilic cavity capable of complexing with cations. The addition of a hydroxymethyl (-CH₂OH) group to the crown ether ring introduces a polar functional group. This structural modification significantly influences the molecule's overall polarity and, consequently, its solubility profile.

It is generally understood that the presence of the hydroxymethyl group increases the solubility of the crown ether in polar solvents compared to its unsubstituted counterpart, 18-crown-6.[1]

Quantitative Solubility Data

However, based on the general principles of solubility ("like dissolves like") and the known properties of the parent compound, a qualitative assessment can be made.

Table 1: Qualitative Solubility Profile of 18-Crown-6-Methanol in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Protic | Methanol, Ethanol | High . The hydroxymethyl group can engage in hydrogen bonding with protic solvents, and the ether oxygens can also act as hydrogen bond acceptors. |

| Polar Aprotic | Acetonitrile, THF | Moderate to High . The polar nature of both the solvent and the hydroxymethyl group, along with dipole-dipole interactions with the ether linkages, should facilitate solubility. |

| Nonpolar | Hexane, Toluene | Low . The overall polarity of 18-Crown-6-methanol, dominated by the crown ether ring and the hydroxyl group, is expected to limit its miscibility with nonpolar solvents. |

| Chlorinated | Dichloromethane | Moderate . While less polar than protic solvents, the ability of chlorinated solvents to engage in dipole-dipole interactions may allow for reasonable solubility. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of 18-Crown-6-methanol in a given organic solvent.

Objective: To determine the saturation solubility of 18-Crown-6-methanol in a specific organic solvent at a controlled temperature.

Materials:

-

18-Crown-6-methanol (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 18-Crown-6-methanol to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

-

Quantification:

-

Determine the mass of the collected saturated solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or a gentle stream of nitrogen.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried 18-Crown-6-methanol residue.

-

The mass of the dissolved 18-Crown-6-methanol is the difference between the final and initial weights of the flask.

-

Alternatively, the concentration of 18-Crown-6-methanol in the filtered saturated solution can be determined by a calibrated analytical method such as HPLC or GC.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) using the mass of the dissolved solute and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 18-Crown-6-methanol.

Caption: Experimental workflow for solubility determination.

References

The Synthesis of (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Synthetic Strategy: The Williamson Ether Synthesis

The construction of the 18-crown-6 macrocycle with a chiral hydroxymethyl substituent relies on the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a similar substrate with a good leaving group, such as a tosylate.[1] For the synthesis of a chiral crown ether like (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, the strategy involves the cyclization of a chiral C3 building block with a linear poly(ethylene glycol) derivative.

A plausible and efficient approach utilizes a readily available chiral precursor, such as (S)-glycidol or a derivative of (S)-glycerol, to introduce the desired stereochemistry. The general synthetic workflow is depicted below.

Experimental Protocols: A Representative Approach

The following sections detail a representative, albeit not directly cited, experimental protocol for the key steps in the synthesis. These steps are based on well-established procedures for the synthesis of similar chiral crown ethers and the Williamson ether synthesis.[3][4]

Preparation of the Chiral Ditosylate Precursor

The synthesis would begin with a commercially available chiral starting material, for instance, (S)-3-benzyloxy-1,2-propanediol, which can be derived from (S)-glycidol. This diol would then be reacted with a suitable oligo(ethylene glycol) derivative to form the open-chain precursor, which is subsequently tosylated.

Table 1: Representative Reaction Parameters for Precursor Synthesis

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Alkylation | (S)-3-Benzyloxy-1,2-propanediol, Tetraethylene glycol di-p-toluenesulfonate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | 12-24 | 60-80 |

| Tosylation | Resulting Diol | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 4-8 | 85-95 |

Template-Assisted Cyclization

The key macrocyclization step involves the reaction of the chiral ditosylate with a suitable diol, such as pentaethylene glycol, in the presence of a templating cation.[5] The cation, typically an alkali metal ion like potassium (K⁺), coordinates with the oxygen atoms of the polyether chain, pre-organizing the molecule into a conformation that favors intramolecular cyclization over intermolecular polymerization.

Table 2: Representative Reaction Parameters for Cyclization

| Parameter | Condition |

| Reactants | Chiral Ditosylate, Pentaethylene Glycol |

| Base | Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK) |

| Template Ion | K⁺ (from the base) |

| Solvent | Acetonitrile or Tetrahydrofuran (THF) |

| Technique | High-dilution conditions (slow addition of reactants) |

| Temperature | Reflux |

| Time | 24-72 hours |

| Typical Yield | 30-50% |

Deprotection and Purification

The final step involves the removal of the protecting group from the hydroxymethyl moiety. In the case of a benzyl ether, this is typically achieved through catalytic hydrogenation. Subsequent purification is crucial to obtain the final product with high purity.

Table 3: Deprotection and Purification Parameters

| Step | Method/Reagents | Solvent | Conditions |

| Deprotection | H₂, Palladium on Carbon (Pd/C) | Ethanol or Methanol | Room Temperature, Atmospheric Pressure |

| Purification | Column Chromatography | Silica Gel | Gradient elution (e.g., Dichloromethane/Methanol) |

Challenges and Considerations

The synthesis of chiral crown ethers presents several challenges that can impact the overall yield and purity of the final product:

-

Low Yields in Cyclization: The macrocyclization step is often low-yielding due to competing intermolecular polymerization. The use of high-dilution techniques and a suitable template ion is critical to favor the desired intramolecular reaction.

-

Purification: The separation of the desired crown ether from starting materials, linear oligomers, and other byproducts can be challenging. Multiple chromatographic steps may be necessary.

-

Stereochemical Integrity: It is essential to choose reaction conditions that do not compromise the stereochemical purity of the chiral center.

Conclusion

The synthesis of (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol is a multi-step process that hinges on a carefully executed template-assisted Williamson ether synthesis. While a specific, detailed protocol is not widely published, the principles outlined in this guide, derived from the synthesis of analogous chiral macrocycles, provide a solid foundation for researchers and drug development professionals to approach the synthesis of this and similar chiral crown ethers. The key to a successful synthesis lies in the strategic choice of the chiral precursor, optimization of the cyclization conditions, and rigorous purification of the final product.

References

Crown Ethers with Functional Groups for Metal Ion Complexation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crown ethers, cyclic polyethers first discovered by Charles J. Pedersen, have emerged as a versatile class of compounds with a remarkable ability to selectively bind metal cations. This property, governed by the principle of host-guest chemistry, is finely tunable through the strategic introduction of functional groups onto the crown ether framework. This technical guide provides a comprehensive overview of the synthesis, metal ion complexation, and applications of functionalized crown ethers, with a particular focus on their relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols for synthesis and characterization are provided, alongside a quantitative analysis of binding affinities and a visual exploration of key concepts through diagrammatic representations.

Introduction to Functionalized Crown Ethers

Crown ethers are macrocyclic ligands characterized by a central cavity lined with oxygen atoms, which can effectively chelate metal ions that fit within this cavity.[1] The nomenclature of crown ethers, such as 18-crown-6, indicates the total number of atoms in the ring (18) and the number of oxygen atoms (6).[1] The selective binding of a crown ether to a specific metal ion is primarily determined by the relative sizes of the cation and the crown ether's cavity.[1] For instance, 18-crown-6 exhibits a high affinity for the potassium ion (K+), while the smaller 15-crown-5 and 12-crown-4 preferentially bind sodium (Na+) and lithium (Li+) ions, respectively.[1]

The true versatility of crown ethers is unlocked through their functionalization, which involves the covalent attachment of various chemical groups to the macrocyclic ring.[2] These functional groups can serve multiple purposes:

-

Enhanced Selectivity and Affinity: Functional groups can introduce additional coordination sites, altering the electronic and steric properties of the crown ether to favor the binding of specific metal ions.[2]

-

Modulation of Physicochemical Properties: Groups can be added to modify solubility, lipophilicity, and other properties, which is crucial for applications in different environments, including biological systems.[3]

-

Introduction of Reporter Moieties: Chromophores, fluorophores, or electroactive groups can be attached to create sensors that signal the binding of a metal ion through a detectable change in their optical or electrochemical properties.

-

Immobilization and Conjugation: Functional groups can serve as handles for attaching the crown ether to solid supports, polymers, or biological molecules, enabling applications in chromatography, catalysis, and targeted drug delivery.[3]

Synthesis of Functionalized Crown Ethers

The synthesis of functionalized crown ethers can be broadly categorized into two main approaches: templated macrocyclisation and direct functionalization of a pre-formed crown ether.[3]

Templated Macrocyclisation

This is the most common approach and involves the cyclization of pre-functionalized linear precursors.[3] The metal ion itself often acts as a template, organizing the linear molecule into a conformation that favors cyclization.

-

For Aliphatic Crown Ethers: A common method involves the reaction of a functionalized diol with an oligoethylene glycol ditosylate in the presence of a base.[3]

-

For Aromatic Crown Ethers (e.g., Benzo- and Dibenzo-crown ethers): A functionalized catechol is typically reacted with an oligoethylene glycol ditosylate or dihalide.[3]

Direct Functionalization

This approach involves modifying an existing crown ether ring. While less common, it can be a more efficient route for certain derivatives.

-

For Aromatic Crown Ethers: Electrophilic aromatic substitution reactions are commonly employed to introduce functional groups onto the benzene rings of benzo- and dibenzo-crown ethers.

-

For Aliphatic Crown Ethers: Radical-mediated cross-dehydrogenative coupling is a general method for introducing functional groups onto the aliphatic backbone.

Data Presentation: Metal Ion Complexation

The interaction between a functionalized crown ether (host) and a metal ion (guest) is a reversible equilibrium process. The strength of this interaction is quantified by the stability constant (K), often expressed as its logarithm (log K). A higher log K value indicates a more stable complex. The selectivity of a crown ether for one metal ion over another can be determined by comparing their respective stability constants.

The tables below summarize the stability constants for the complexation of various metal ions with different crown ethers in specific solvents.

Table 1: Stability Constants (log K) for 1:1 Crown Ether-Metal Ion Complexes in Methanol

| Crown Ether | Na+ | K+ | Rb+ | Cs+ | Source(s) |

| 15-Crown-5 | 3.31 | 3.42 | 2.89 | 2.22 | [4] |

| Benzo-15-crown-5 | 3.10 | 2.90 | 2.40 | 1.80 | [4] |

| 18-Crown-6 | 4.32 | 6.05 | 5.35 | 4.65 | [4] |

| Dibenzo-18-crown-6 | 4.30 | 5.00 | 4.60 | 3.90 | [4] |

| Dicyclohexyl-18-crown-6 | 4.08 | 5.89 | 5.23 | 4.31 | [4] |

Table 2: Stability Constants (log K) for 1:1 Crown Ether-Divalent Metal Ion Complexes in Methanol

| Crown Ether | Ca2+ | Sr2+ | Ba2+ | Pb2+ | Source(s) |

| 15-Crown-5 | 2.36 | 2.68 | 2.89 | 3.87 | [4] |

| 18-Crown-6 | 3.90 | 5.10 | 5.40 | 6.10 | [4] |

| Dibenzo-18-crown-6 | 3.60 | 4.40 | 4.30 | 5.10 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative functionalized crown ether and for the determination of metal ion binding constants using various analytical techniques.

Synthesis of 4'-Nitrobenzo-15-crown-5

This protocol describes the nitration of benzo-15-crown-5, a key step in introducing an amine functionality which can be further modified.

Materials:

-

Benzo-15-crown-5

-

Glacial acetic acid

-

Chloroform

-

70% Nitric acid

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzo-15-crown-5 (1.5 g, 5.6 mmol) in a mixture of glacial acetic acid (18 mL) and chloroform (20 mL).[5]

-

Cool the mixture in an ice bath with continuous stirring.[5]

-

Add 70% nitric acid (5 mL) dropwise to the cooled mixture over a period of 30 minutes using a dropping funnel.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[5]

-

Carefully neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[5]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with chloroform (3 x 20 mL).

-

Combine all the organic layers and dry over anhydrous sodium sulfate.[5]

-

Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain 4'-nitrobenzo-15-crown-5 as a solid product.[5]

Determination of Stability Constants by Conductometric Titration

Conductometric titration is a widely used method for determining the stability constants of crown ether-metal ion complexes. The principle is based on the change in the molar conductivity of a metal salt solution upon the addition of a crown ether solution.

Apparatus:

-

Conductivity meter with a dipping conductivity cell

-

Thermostated water bath

-

Microburette

-

Magnetic stirrer

-

Titration vessel

Procedure:

-

Prepare a standard solution of the metal salt (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., methanol).

-

Prepare a standard solution of the crown ether (e.g., 2 x 10⁻² M) in the same solvent.

-

Place a known volume (e.g., 25 mL) of the metal salt solution into the titration vessel and immerse the conductivity cell.

-

Allow the solution to equilibrate to the desired temperature in the thermostated water bath while stirring.

-

Record the initial molar conductivity of the metal salt solution.

-

Add small, precise aliquots of the crown ether solution from the microburette to the metal salt solution.

-

After each addition, allow the solution to stabilize and record the molar conductivity.

-

Continue the titration until the molar ratio of crown ether to metal ion is approximately 2:1 or until no significant change in conductivity is observed.

-

Plot the molar conductivity as a function of the molar ratio of crown ether to metal ion. The stability constant (K) can be calculated by fitting the titration data to a suitable binding model using non-linear regression analysis.

Determination of Stability Constants by UV-Vis Spectrophotometric Titration

This method is applicable when the crown ether, the metal ion, or the resulting complex has a distinct UV-Vis absorption spectrum.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Prepare a stock solution of the crown ether and the metal salt in a suitable solvent.

-

Prepare a series of solutions with a constant concentration of the species with the chromophore (e.g., the crown ether) and varying concentrations of the other species (the metal salt).

-

Record the UV-Vis absorption spectrum for each solution over the relevant wavelength range.

-

Monitor the change in absorbance at a wavelength where the complex absorbs significantly differently from the free host or guest.

-

Plot the change in absorbance as a function of the concentration of the titrant.

-

The binding constant can be determined by fitting the data to a binding isotherm equation using non-linear least-squares analysis.

Determination of Stability Constants by NMR Titration

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Changes in the chemical shifts of the protons of the crown ether upon addition of a metal ion can be used to determine the stability constant.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Microsyringes

Procedure:

-

Prepare a solution of the crown ether of known concentration in a suitable deuterated solvent.

-

Record the ¹H NMR spectrum of the free crown ether.

-

Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.

-

Add small, precise aliquots of the metal salt solution to the NMR tube containing the crown ether solution using a microsyringe.

-

After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

-

Monitor the changes in the chemical shifts of the crown ether protons.

-

Plot the change in chemical shift (Δδ) for a specific proton as a function of the metal ion concentration.

-

The stability constant can be calculated by fitting the titration data to a suitable binding model.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to functionalized crown ethers.

Caption: Host-Guest Complexation Equilibrium.

Caption: Experimental Workflow for Binding Constant Determination.

Caption: Factors Influencing Metal Ion Selectivity.

Applications in Research and Drug Development

The unique properties of functionalized crown ethers have led to their application in various scientific and technological fields, including those relevant to drug development.

-

Ion Sensors: Crown ethers functionalized with chromogenic or fluorogenic groups are used to create highly sensitive and selective sensors for metal ions.[6] These sensors are valuable tools in environmental monitoring, clinical diagnostics, and for studying ion transport in biological systems.

-

Ion-Selective Electrodes: Functionalized crown ethers are key components in ion-selective electrodes (ISEs) for the potentiometric determination of specific metal ion concentrations in complex matrices like biological fluids.

-

Phase Transfer Catalysis: By encapsulating metal cations, crown ethers can transport inorganic salts into organic phases, thereby accelerating reaction rates in heterogeneous systems. This has applications in the synthesis of pharmaceuticals and other fine chemicals.

-

Drug Delivery: The ability of crown ethers to form complexes with certain drug molecules or to act as ionophores can be exploited for targeted drug delivery. For instance, they can be incorporated into drug delivery systems to facilitate the transport of ionic drugs across cell membranes.

-

Ion Channels: Self-assembled structures of functionalized crown ethers can form synthetic ion channels in lipid bilayers, mimicking the function of natural ion channels. This is a promising area of research for understanding ion transport and for the development of novel therapeutics targeting ion channel-related diseases.

Conclusion

Functionalized crown ethers represent a powerful and versatile platform for the selective complexation of metal ions. The ability to tailor their properties through synthetic modification has opened up a wide range of applications, from analytical sensing to advanced materials and therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of the principles of host-guest chemistry, synthetic methodologies, and characterization techniques is essential for harnessing the full potential of these fascinating molecules. The data, protocols, and conceptual diagrams presented in this guide aim to provide a solid foundation for further exploration and innovation in this exciting field.

References

An In-depth Technical Guide to Phase-Transfer Catalysis Using Crown Ethers

For Researchers, Scientists, and Drug Development Professionals

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is of paramount importance in organic synthesis, including pharmaceutical and fine chemical production, as it often leads to higher yields, milder reaction conditions, and greater selectivity. Among the various types of phase-transfer catalysts, crown ethers stand out due to their unique ability to complex with and transport cations into the organic phase, thereby activating the accompanying anion for reaction.

Core Principles of Phase-Transfer Catalysis

In many organic reactions, a key reagent, often an inorganic salt, is soluble in an aqueous phase but insoluble in the organic phase where the organic substrate resides. This phase incompatibility severely limits the reaction rate. Phase-transfer catalysts are compounds that possess both hydrophilic and lipophilic properties, enabling them to transport a reactant from one phase to another.[1][2][3] Crown ethers, macrocyclic polyethers, are particularly effective in this role.[4][5]

The fundamental principle involves the crown ether encapsulating the cation of an ionic reagent within its central cavity through coordination with its oxygen atoms.[6][7] The exterior of the crown ether is hydrophobic, rendering the entire complex soluble in the organic phase.[5][6] This transport of the cation into the organic phase necessitates the co-transport of its counter-anion to maintain charge neutrality.[8][9] This "naked" anion in the organic phase is poorly solvated and thus highly reactive, leading to a significant acceleration of the reaction rate.[8]

The Role and Mechanism of Crown Ethers

Crown ethers are named using the convention "x-crown-y," where 'x' is the total number of atoms in the macrocyclic ring and 'y' is the number of oxygen atoms.[4][10] The size of the crown ether's cavity determines its selectivity for specific cations.[6] For instance, 18-crown-6 has a high affinity for the potassium cation (K+), 15-crown-5 for the sodium cation (Na+), and 12-crown-4 for the lithium cation (Li+).[6] This selective binding is a key feature of their catalytic activity.

The mechanism of phase-transfer catalysis using crown ethers can be summarized in the following steps:

-

Complexation: The crown ether, present in the organic phase or at the interface, complexes with the metal cation from the inorganic salt in the aqueous or solid phase.

-

Phase Transfer: The resulting lipophilic crown ether-cation complex dissolves in and migrates into the bulk organic phase.[11] To maintain electrical neutrality, the anion of the salt is dragged along with the complex into the organic phase.[9]

-

Reaction: In the organic phase, the poorly solvated and highly reactive anion reacts with the organic substrate.

-

Catalyst Regeneration: After the reaction, the newly formed inorganic salt (e.g., KBr from a reaction with an alkyl bromide) is encapsulated by the crown ether and transported back to the aqueous or solid phase, releasing the crown ether to begin another catalytic cycle.

This process is a form of cation-binding catalysis, where the entire ion pair is transported into the organic phase.[12]

Data Presentation: Efficacy of Crown Ethers in PTC

The efficiency of crown ethers as phase-transfer catalysts is demonstrated in various organic transformations. The following tables summarize quantitative data from selected studies, highlighting reaction yields and conditions.

Table 1: Synthesis of Benzyl p-Nitrobenzoate [13]

| Catalyst | Catalyst Concentration (mol%) | Solvent | Temperature (°C) | Reaction Time | Product Yield (%) |

| 18-Crown-6 | 0.66 | Chloroform | 25 | - | - |

| MB18C6 | 0.66 | Chloroform | 25 | - | - |

| DH18C6 | 0.66 | Chloroform | 25 | - | - |

| B15C5 | 0.66 | Chloroform | 25 | - | - |

Note: Specific reaction times and corresponding yields were not fully detailed in the snippet, but the study concluded that yields are quite good and reactions are faster with crown ether catalysts, with the concentration being directly proportional to the rate constant and product yield.[13]

Table 2: Asymmetric α-Alkylation of Malonic Esters [12][14][15]

| Catalyst | Chiral Skeleton | Solvent | Base | Product Yield (%) |

| Crown Ether-Squaramide | Hydroquinine | Toluene | K2CO3 | up to 98 |

| Crown Ether-Squaramide | Quinine | Toluene | K2CO3 | up to 98 |

| Crown Ether-Squaramide | Cinchonine | Toluene | K2CO3 | up to 98 |

| Crown Ether-Squaramide | α-d-glucopyranoside | Toluene | K2CO3 | up to 98 |

Table 3: SN2 Fluorination [16]